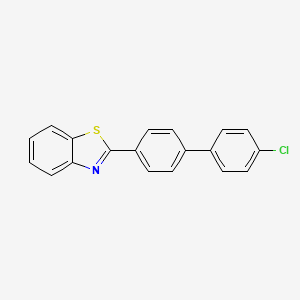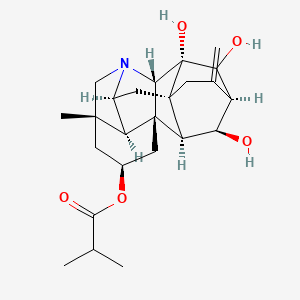
des-Gln14-Ghrelin (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-Gln14-Ghrelin (rat) is a peptide hormone that is derived from the rat ghrelin molecule. It is one of the most studied ghrelin molecules due to its unique properties and potential for use in scientific research. Ghrelin is a 28-amino acid peptide hormone that is produced in the stomach and is involved in a variety of biological processes, including the regulation of appetite, energy expenditure, and glucose metabolism. Des-Gln14-Ghrelin is a modified version of ghrelin in which the 14th amino acid, glutamine, has been removed. This modification has been shown to increase the potency of the ghrelin molecule, making it an attractive molecule for use in scientific research.
Applications De Recherche Scientifique
Growth Hormone Secretagogue Receptor Agonist
Des-Gln14-Ghrelin (rat) is an endogenous agonist peptide for the orphan growth hormone secretagogue (GHS) receptor . It is produced by alternative splicing of the rat ghrelin gene . This means it has the ability to bind to and activate the GHS receptor, which plays a crucial role in the regulation of growth hormone release .
Calcium Ion Release
Des-Gln14-Ghrelin (rat) potently induces calcium ion (Ca2+) release in cells expressing GHS receptors . The EC50 value, which is the concentration of the substance that gives half-maximal response, is 2.4nM . This suggests that des-Gln14-Ghrelin (rat) could be used in research related to cellular calcium signaling.
Stimulation of Growth Hormone Release
Des-Gln14-Ghrelin (rat) stimulates the release of growth hormone (GH) in vivo . This makes it a valuable tool in research studies investigating the regulation of growth hormone release and its physiological implications.
Peptide Multiplicity Research
Des-Gln14-Ghrelin (rat) is encoded by an mRNA created by alternative splicing of the ghrelin gene . This is an example of a novel mechanism that produces peptide multiplicity . Therefore, it can be used in research studies exploring the mechanisms of alternative splicing and its role in peptide diversity.
Gastric Peptide Research
Des-Gln14-Ghrelin (rat) is one of the two gastric peptides that regulate growth hormone release . This makes it a valuable tool in research studies investigating the role of gastric peptides in physiological processes.
Mécanisme D'action
Target of Action
Des-Gln14-Ghrelin (rat) is an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a) . This receptor plays a crucial role in stimulating the release of growth hormone from the pituitary gland .
Mode of Action
Des-Gln14-Ghrelin (rat) interacts with the GHS-R1a receptor, inducing a potent increase in intracellular calcium ion concentration . This interaction and the subsequent calcium ion release is essential for the stimulation of growth hormone release .
Biochemical Pathways
Des-Gln14-Ghrelin (rat) is involved in the regulation of the growth hormone release pathway . It stimulates the release of growth hormone from the anterior pituitary gland . The growth hormone then induces the production of insulin-like growth factor-I in the liver . This pathway plays a significant role in growth regulation and energy homeostasis .
Pharmacokinetics
It’s known that the peptide is produced by alternative splicing of the rat ghrelin gene . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of des-Gln14-Ghrelin (rat)'s action is the potent stimulation of growth hormone release .
Action Environment
It’s known that the peptide is produced in the stomach , suggesting that factors influencing stomach physiology could potentially impact its action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of des-Gln14-Ghrelin (rat) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Resin-bound Fmoc-Gln-OH", "Fmoc-protected amino acids (Glu, Ala, Ser, Arg, Leu, Asp, Tyr, Gly, His, Val)", "Dicyclohexylcarbodiimide (DCC)", "N-Hydroxybenzotriazole (HOBt)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)" ], "Reaction": [ "Deprotection of Fmoc group from the resin-bound Fmoc-Gln-OH using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids in the following order: Glu, Ala, Ser, Arg, Leu, Asp, Tyr, Gly, His, Val using DCC/HOBt/DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O/methanol", "Purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide using analytical HPLC and mass spectrometry (MS)" ] } | |
Numéro CAS |
293735-04-3 |
Formule moléculaire |
C142H237N43O40 |
Poids moléculaire |
3186.719 |
InChI |
InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
Clé InChI |
GKDHXLGLEXRRSB-MVILVGDSSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)